1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone
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Description
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone is a useful research compound. Its molecular formula is C19H17N3O2S and its molecular weight is 351.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antitumor Activity
Synthesis and Evaluation of Antitumor Activities
A study conducted by El‐Helw and Hashem (2020) focused on the synthesis of quinoline derivatives, including pyrrolone, imidazole, and pyridazinone derivatives, from a quinoline derivative bearing a 2(3H)-furanone scaffold. Some synthesized compounds exhibited satisfactory in vitro antitumor activity against breast and colon cancer cell lines, highlighting the potential of quinoline derivatives in cancer therapy El‐Helw & Hashem, 2020.
Antioxidant and Antimicrobial Activity
Sulphur-Substituted Pyrrolo[3, 4-b]quinolines
Es, Staskun, and Vuuren (2005) reported on the synthesis, chemistry, and antimicrobial activity of sulphur-substituted pyrrolo[3, 4-b]quinolines. Preliminary in vitro tests indicated enhanced antimicrobial activity against selected Gram-positive pathogens when the compounds formed complexes with amines or contained a 6-fluoro atom in the quinoline moiety Es, Staskun, & Vuuren, 2005.
Synthesis and Properties of Heterocyclic Compounds
Novel Heterocyclic Compounds as Antitumor Agents
Bolognese et al. (2004) designed and synthesized new pyridoisoquinolindione and dihydrothienoquinolindione derivatives, showing potent cytotoxic activity. The study provided insights into the synthesis and biological evaluation of these compounds, suggesting their potential as anticancer agents Bolognese et al., 2004.
Reactivity and Synthesis of Heterocyclic Scaffolds
Gold(I)-Catalyzed Synthesis of Dihydropyridinones
Nejrotti et al. (2021) explored the reactivity of "furan-ynes" with pyridine and quinoline N-oxides in the presence of a Au(I) catalyst. This study enabled the synthesis of heterocyclic scaffolds such as dihydropyridinones and pyranones, demonstrating the potential of these reactions in creating functionalized heterocyclic compounds Nejrotti et al., 2021.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-19(22-11-3-6-14-5-1-2-7-16(14)22)13-25-18-10-9-15(20-21-18)17-8-4-12-24-17/h1-2,4-5,7-10,12H,3,6,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGBAMYQGNWMFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(C=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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